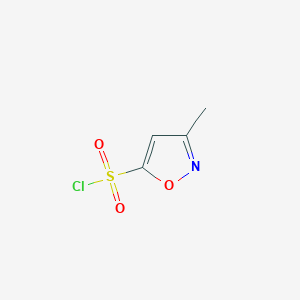
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of an indole derivative, followed by acetylation and sulfonation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions: Typical reagents include bromine, acetic anhydride, and sulfur trioxide. Reaction conditions may involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate can be compared with other similar compounds, such as:
1-Acetyl-5-bromo-1H-indole: This compound shares a similar structure but lacks the sulfonate group, which may result in different chemical and biological properties.
1-Benzyl-5-bromo-1H-indole: The presence of a benzyl group instead of an acetyl group can lead to variations in reactivity and applications.
7-Bromo-5-nitro-1H-indole: The nitro group introduces additional reactivity, making it suitable for different types of chemical transformations.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrNO3S- |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfinate |
InChI |
InChI=1S/C10H10BrNO3S/c1-6(13)12-3-2-7-4-8(11)10(16(14)15)5-9(7)12/h4-5H,2-3H2,1H3,(H,14,15)/p-1 |
InChI-Schlüssel |
HUIKJZCDKKLAOH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



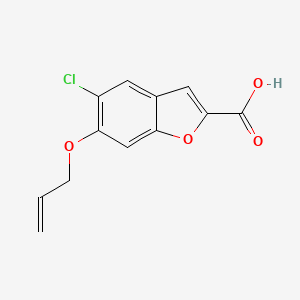
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)


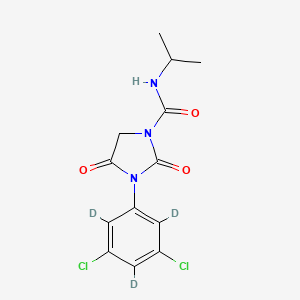

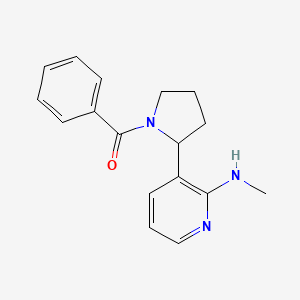
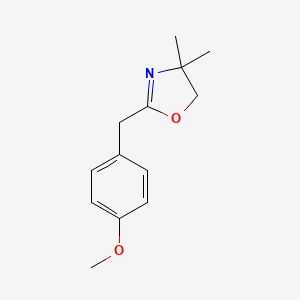
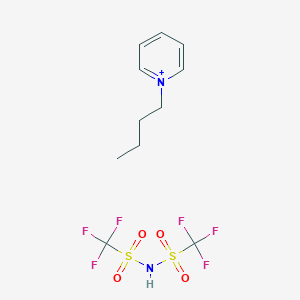


![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
